molecular formula C11H8N2 B3356087 1H-Pyrrolo[2,3-f]isoquinoline CAS No. 6502-59-6

1H-Pyrrolo[2,3-f]isoquinoline

Cat. No.: B3356087
CAS No.: 6502-59-6
M. Wt: 168.19 g/mol
InChI Key: GTWRYPDLQCRRQK-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-f]isoquinoline is a heterocyclic compound that belongs to the class of pyrroloisoquinolines This compound is characterized by a fused ring system consisting of a pyrrole ring and an isoquinoline ring

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-f]isoquinoline can be achieved through several synthetic routes. One of the primary methods involves the Fischer indole synthesis, which is used to prepare 2-substituted derivatives of this compound. The process typically involves the cyclization of isoquinolylhydrazones of ethyl pyruvate and aliphatic or aromatic ketones in the presence of zinc chloride .

Another method involves the nitration of isoquinoline to produce 5-nitroisoquinoline, which is then reduced using hydrazine hydrate in the presence of Raney nickel. The resulting amine undergoes diazotization and reduction to form the hydrochloride of 5-isoquinolylhydrazine. This intermediate is then condensed with pyruvic acid or its ethyl ester to form hydrazones, which are cyclized using various reagents such as zinc chloride, mineral acids, polyphosphoric acid, or a mixture of acetic and sulfuric acids .

Chemical Reactions Analysis

1H-Pyrrolo[2,3-f]isoquinoline undergoes a variety of chemical reactions, primarily electrophilic substitution reactions. Some of the notable reactions include:

Common reagents used in these reactions include formaldehyde, amines, DMF, POCl3, and diazonium salts. The major products formed from these reactions are β-amino carbonyl compounds, formylated derivatives, and azo compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-f]isoquinoline involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA base pairs, forming stable complexes that inhibit DNA synthesis. This property is particularly useful in the development of anticancer agents, as it can prevent the proliferation of cancer cells by disrupting their DNA replication process .

Comparison with Similar Compounds

1H-Pyrrolo[2,3-f]isoquinoline can be compared with other similar compounds such as pyrrolo[2,3-h]quinoline and pyrrolo[3,2-g]isoquinoline. These compounds share a similar fused ring system but differ in the position of the nitrogen atom and the overall ring structure. The unique feature of this compound is its specific ring fusion pattern, which imparts distinct chemical and biological properties .

Similar compounds include:

Properties

IUPAC Name

1H-pyrrolo[2,3-f]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c1-2-9-7-12-5-4-10(9)11-8(1)3-6-13-11/h1-7,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWRYPDLQCRRQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C3=C1C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60532812
Record name 1H-Pyrrolo[2,3-f]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60532812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6502-59-6
Record name 1H-Pyrrolo[2,3-f]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60532812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6502-59-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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